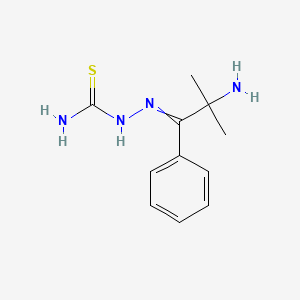
2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide is a compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a hydrazine-1-carbothioamide moiety, making it a valuable subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide typically involves the reaction of 2-amino-2-methyl-1-phenylpropan-1-one with hydrazinecarbothioamide. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in compounds with different functional groups attached to the core structure .
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. It also interacts with cellular pathways, inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazinecarbothioamide: Shares the hydrazine-1-carbothioamide moiety but lacks the phenylpropylidene group.
2-Amino-2-methyl-1,3-propanediol: Similar in structure but with different functional groups.
Uniqueness
2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form complexes with metal ions and its potent antimicrobial and anticancer activities set it apart from similar compounds .
Eigenschaften
CAS-Nummer |
90292-94-7 |
|---|---|
Molekularformel |
C11H16N4S |
Molekulargewicht |
236.34 g/mol |
IUPAC-Name |
[(2-amino-2-methyl-1-phenylpropylidene)amino]thiourea |
InChI |
InChI=1S/C11H16N4S/c1-11(2,13)9(14-15-10(12)16)8-6-4-3-5-7-8/h3-7H,13H2,1-2H3,(H3,12,15,16) |
InChI-Schlüssel |
VJVMTNVTMDMSHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=NNC(=S)N)C1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















